REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:2]>C(O)C.[Pd]>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:17]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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894 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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subjected to catalytic hydration at rt
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Type
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FILTRATION
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Details
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After filtration trough HYFLO and removal of the solvent under reduced pressure
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Type
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DISTILLATION
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Details
|
the crude product is purified by bulb-to-bulb distillation (140° C.)
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Name
|
|
Type
|
product
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Smiles
|
C(C)N(CCOC1=CC=C(C=C1)N)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |